4-Methoxy-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
4-Methoxy-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C12H17BO2. It is a derivative of aniline, featuring a boronic ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aniline derivative. One common method includes the reaction of 4-methoxy-3-methylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include boronic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, including anticancer and antiviral agents.
Industry: Utilized in the production of fine chemicals and advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. This process is facilitated by the formation of a palladium-boron complex, which undergoes transmetallation and reductive elimination to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
Uniqueness
4-Methoxy-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methoxy and methyl groups on the aniline ring influences its electronic properties, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
4-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-9-7-10(16)8-11(12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKYAGYKMHKSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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